![molecular formula C19H14N2O2S B4400284 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4400284.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in cancer cell metabolism. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide binds to the active site of GLS and inhibits its activity, leading to a decrease in glutamate production and an increase in glutamine levels. This disrupts the metabolic pathways of cancer cells, which rely on glutamine for energy and biosynthesis. This compound has been shown to induce apoptosis and autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. However, it can cause metabolic stress in cancer cells, leading to the activation of stress response pathways. This can result in the upregulation of alternative metabolic pathways, which can limit the efficacy of this compound. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is a useful tool for studying the role of GLS in cancer metabolism. It can be used to investigate the effects of GLS inhibition on cancer cell growth, proliferation, and survival. However, this compound has some limitations in lab experiments. It is unstable in aqueous solutions and requires the use of organic solvents for storage and handling. It also has low solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the development and application of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area is the development of more potent and selective GLS inhibitors that can overcome the limitations of this compound. Finally, the combination of this compound with other anticancer agents, such as chemotherapy and immunotherapy, is an area of active investigation.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting GLS, which is upregulated in many cancer types. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-13(19-21-15-7-2-3-9-16(15)23-19)6-4-8-14(12)20-18(22)17-10-5-11-24-17/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURMHNZUSAUFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4400202.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)
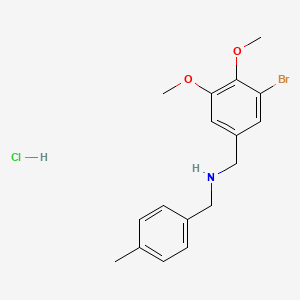
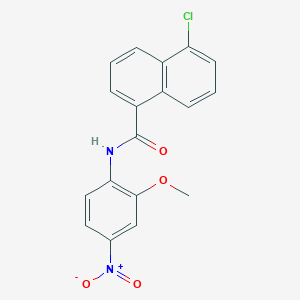
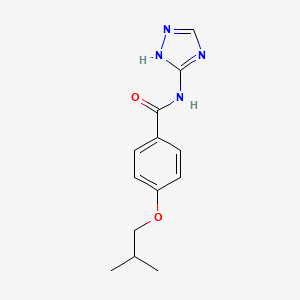
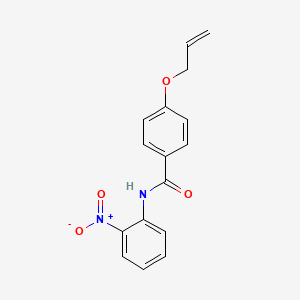
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4400247.png)
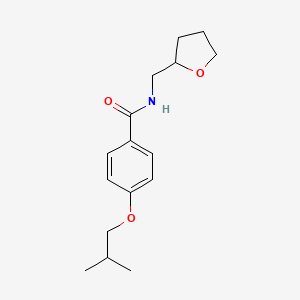
![2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride](/img/structure/B4400281.png)
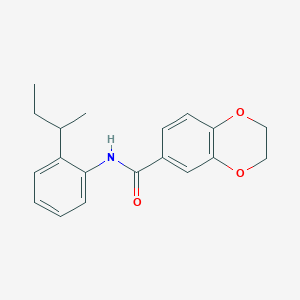
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4400295.png)
![N'-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4400298.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![1-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4400308.png)